molecular formula C11H15BN2O4S B7953103 5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol

5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol

Cat. No.: B7953103
M. Wt: 282.13 g/mol
InChI Key: NOUUNXWKKLULAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol is an organic compound that features both nitro and boronate ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol typically involves the reaction of 5-nitropyridine-2-thiol with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol largely depends on its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol is unique due to the presence of both nitro and thiol groups, which provide distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-5-7(14(15)16)6-13-9(8)19/h5-6H,1-4H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUUNXWKKLULAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CNC2=S)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.